molecular formula C9H16O B14244231 Cycloheptanone, 3-ethyl-, (3R)- CAS No. 203312-05-4

Cycloheptanone, 3-ethyl-, (3R)-

Cat. No.: B14244231
CAS No.: 203312-05-4
M. Wt: 140.22 g/mol
InChI Key: UYVYAGKZXABQIC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanone, 3-ethyl-, (3R)- is a chiral cyclic ketone with the molecular formula C9H16O. This compound is characterized by a seven-membered ring with an ethyl group attached to the third carbon in the ®-configuration. It is a colorless liquid with a distinct odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of cycloheptanone typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are often used in substitution reactions involving cycloheptanone.

Major Products

Scientific Research Applications

Cycloheptanone, 3-ethyl-, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptanone, 3-ethyl-, (3R)- involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptanone, 3-ethyl-, (3R)- is unique due to its seven-membered ring structure and the presence of an ethyl group in the ®-configuration. This chiral center imparts specific stereochemical properties, making it valuable in stereospecific syntheses and reactions.

Properties

CAS No.

203312-05-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3R)-3-ethylcycloheptan-1-one

InChI

InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m1/s1

InChI Key

UYVYAGKZXABQIC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CCCCC(=O)C1

Canonical SMILES

CCC1CCCCC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.